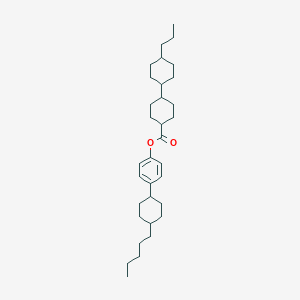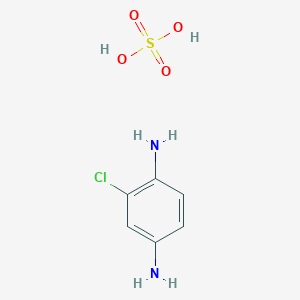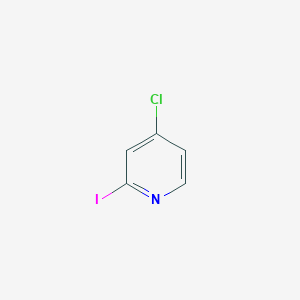
5,7,4'-Trihidroxi-8-metilflavanona
Descripción general
Descripción
8-Metilnaringenina es un flavonoide metoxilado, un derivado de la naringenina, que es una flavanona natural que se encuentra en diversas frutas cítricas. Este compuesto es conocido por sus posibles propiedades bioactivas, que incluyen actividades antioxidantes, antiinflamatorias y anticancerígenas .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para la síntesis de otros flavonoides bioactivos.
Biología: Se ha demostrado que modula las vías de señalización celular y tiene potencial como agente terapéutico.
Análisis Bioquímico
Cellular Effects
Flavonoids are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other flavonoids, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8-metilnaringenina generalmente implica la metilación de la naringenina. Un método común es el uso de flavonoides O-metiltransferasas, que catalizan la transferencia de un grupo metilo al grupo hidroxilo en la posición 8 de la naringenina . Esta reacción se puede llevar a cabo en sistemas microbianos como la levadura o las bacterias diseñadas para expresar las enzimas necesarias .
Métodos de producción industrial: La producción industrial de 8-metilnaringenina se puede lograr mediante métodos biotecnológicos, utilizando microorganismos modificados genéticamente para producir el compuesto en grandes cantidades. La optimización de las condiciones de fermentación y el uso de medios de cultivo específicos pueden aumentar significativamente el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: 8-Metilnaringenina sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados metoxilados e hidroxilados, que pueden tener diferentes propiedades bioactivas .
Mecanismo De Acción
El mecanismo de acción de la 8-metilnaringenina implica su interacción con varios objetivos y vías moleculares:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias.
Actividad anticancerígena: Modula las vías de señalización celular, lo que lleva a la inhibición de la proliferación celular y la inducción de la apoptosis.
Compuestos similares:
Naringenina: El compuesto madre, que carece del grupo metilo en la posición 8.
8-Prenilnaringenina: Otro derivado con un grupo prenil en la posición 8.
Naringina: La forma glucosídica de la naringenina.
Singularidad: La 8-metilnaringenina es única debido a su metilación específica, que puede mejorar su bioactividad y estabilidad en comparación con sus contrapartes no metiladas .
Comparación Con Compuestos Similares
Naringenin: The parent compound, which lacks the methyl group at the 8-position.
8-Prenylnaringenin: Another derivative with a prenyl group at the 8-position.
Naringin: The glycosidic form of naringenin.
Uniqueness: 8-Methylnaringenin is unique due to its specific methylation, which can enhance its bioactivity and stability compared to its non-methylated counterparts .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVYLXBMPRDZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 5,7,4'-Trihydroxy-8-methylflavanone been identified in nature?
A1: 5,7,4'-Trihydroxy-8-methylflavanone has been isolated from the leaves of two different Rhododendron species: Rhododendron spiciferum [] and Rhododendron capitatum [].
Q2: What potential bioactivity has been observed for 5,7,4'-Trihydroxy-8-methylflavanone?
A2: While 5,7,4'-Trihydroxy-8-methylflavanone itself has not been extensively studied for bioactivity in the provided research, a related compound isolated from Rhododendron spiciferum, namely epicatechin-(2β→O→7,4β→8)-ent-epicatechin, demonstrated the ability to enhance the proliferation of spleen lymphocytes in mice, suggesting potential immunomodulatory activity []. Further research is needed to explore the specific bioactivities of 5,7,4'-Trihydroxy-8-methylflavanone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)


![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)




![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)

![2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one](/img/structure/B149836.png)

